1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene
Overview
Description
“1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene” is a chemical compound with the molecular formula C10H12BrFO . It has an average mass of 247.104 Da and a monoisotopic mass of 246.005554 Da .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene” consists of a benzene ring with bromo, fluoro, and isopropoxymethyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.
Physical And Chemical Properties Analysis
“1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene” has a density of 1.5±0.1 g/cm3 . The boiling point is 183.4±20.0 °C at 760 mmHg . The molecular formula is C10H12BrFO . The flash point is 67.1±16.6 °C .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, serves as a versatile starting material in organometallic synthesis. It is prepared through selective processes and is used to produce various synthetically valuable reactions involving phenylmagnesium, -lithium, and -copper intermediates, demonstrating its utility in complex chemical syntheses (Porwisiak & Schlosser, 1996).
Radiochemistry
In the field of radiochemistry, 1-[18F]Fluoromethyl-4-methyl-benzene and its derivatives, including o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, have been synthesized from bromo analogues through nucleophilic substitution reactions. These compounds are promising as new bifunctional labelling agents, illustrating the compound's relevance in developing radioactive tracers for medical imaging (Namolingam et al., 2001).
Antimicrobial Agents
(E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, featuring substitutions like fluoro, bromo, and others on the benzene ring, show potent antimicrobial activity against a range of bacteria and fungi. The presence of halogens like bromo in the benzene ring contributes to their enhanced antimicrobial efficacy, positioning these compounds as better alternatives than reference drugs in some cases (Liaras et al., 2011).
Polymer Chemistry
Novel trisubstituted ethylenes, including various halogenated isopropyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and copolymerized with styrene. These compounds, incorporating elements like bromo and fluoro, indicate the compound's utility in creating specialized polymeric materials with unique properties (Hussain et al., 2019).
Safety And Hazards
This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause serious eye irritation . In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1-bromo-3-fluoro-5-(propan-2-yloxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKPTHOWZKEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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